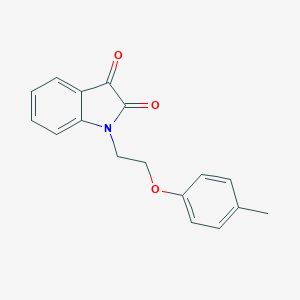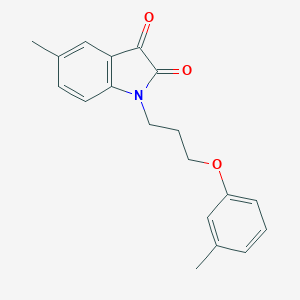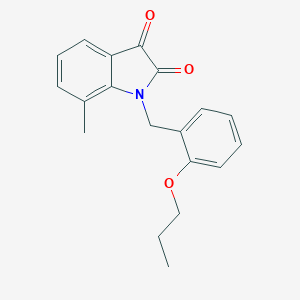
1-(2-(p-Tolyloxy)ethyl)indoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2-(p-Tolyloxy)ethyl)indoline-2,3-dione” is a chemical compound that is likely to be a derivative of indoline-2,3-dione . Indoline-2,3-dione, also known as Isatin, is a heterocyclic compound . The specific compound you’re asking about seems to have additional functional groups attached to the indoline-2,3-dione core structure .
Molecular Structure Analysis
The molecular structure of indoline-2,3-dione consists of a benzene ring fused with a pyrrole ring . The specific structure of “this compound” would include additional groups attached to this core structure .
Mechanism of Action
Target of Action
Indoline-2,3-dione derivatives, such as 1-(2-(p-Tolyloxy)ethyl)indoline-2,3-dione, have been designed as acetylcholine esterase (AChE) inhibitors . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of AChE leads to an increase in the concentration of acetylcholine, enhancing cholinergic transmission .
Mode of Action
The compound interacts with AChE, inhibiting its activity and thereby preventing the breakdown of acetylcholine . This results in an increased concentration of acetylcholine in the synaptic cleft, which can enhance the transmission of nerve signals .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration. This can enhance the transmission of signals in the cholinergic pathway .
Result of Action
The inhibition of AChE by this compound leads to an increase in the concentration of acetylcholine, enhancing cholinergic transmission . This can have various effects at the molecular and cellular levels, depending on the specific context. For instance, in the context of Alzheimer’s disease, enhancing cholinergic transmission could potentially alleviate some of the cognitive symptoms .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-(p-Tolyloxy)ethyl)indoline-2,3-dione in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of new anticancer drugs. Additionally, this compound has been shown to exhibit good stability and solubility in various solvents, which makes it easy to handle in lab experiments. However, one limitation of using this compound is its relatively high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the research on 1-(2-(p-Tolyloxy)ethyl)indoline-2,3-dione. One direction is to investigate the structure-activity relationship of this compound and its derivatives to identify more potent anticancer agents. Another direction is to explore the potential use of this compound in other fields, such as materials science and analytical chemistry. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its biochemical and physiological effects.
Synthesis Methods
The synthesis of 1-(2-(p-Tolyloxy)ethyl)indoline-2,3-dione involves the condensation reaction between 2-(p-tolyloxy)ethylamine and isatin in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the final product using a reducing agent such as sodium borohydride.
Scientific Research Applications
1-(2-(p-Tolyloxy)ethyl)indoline-2,3-dione has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological and environmental samples.
properties
IUPAC Name |
1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-6-8-13(9-7-12)21-11-10-18-15-5-3-2-4-14(15)16(19)17(18)20/h2-9H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMZPAWWEVCSQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367128.png)
![4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine](/img/structure/B367131.png)
![(3,4-Dimethoxy-phenyl)-[4-(furan-2-carbonyl)-piperazin-1-yl]-methanone](/img/structure/B367132.png)
![4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine](/img/structure/B367135.png)





![1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B367149.png)

![2-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B367155.png)
